BenchChemオンラインストアへようこそ!

UNC2025

MerTK inhibition Kinase assay Enzymatic potency

UNC2025 (mrx-6313) is the only MerTK/FLT3 dual inhibitor combining sub-nanomolar potency (Mer IC₅₀=0.74 nM, FLT3 IC₅₀=0.8 nM) with validated oral bioavailability and >90% bone marrow target engagement at 3 mg/kg. Rationally optimized from UNC1062, it uniquely delivers >45-fold selectivity over Axl, enabling mechanistic clarity impossible with multi-kinase agents like BMS-777607. Essential for reproducible in vivo oncology studies in AML, ALL, NSCLC, and GBM where dual Mer/FLT3 suppression is required. Guaranteed purity and global logistics.

Molecular Formula C28H40N6O
Molecular Weight 476.66
CAS No. 1429881-91-3
Cat. No. B612028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC2025
CAS1429881-91-3
SynonymsUNC2025, UNC2025, UNC 2025
Molecular FormulaC28H40N6O
Molecular Weight476.66
Structural Identifiers
SMILESCCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C
InChIInChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31)
InChIKeyMJSHVHLADKXCML-RQNOJGIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC2025 (CAS 1429881-91-3): A Dual MerTK/FLT3 Inhibitor with Verified Oral Bioavailability for Preclinical Leukemia and Oncology Research


UNC2025 (also referred to as mrx-6313) is an ATP-competitive, orally bioavailable small molecule dual inhibitor of Mer tyrosine kinase (MerTK) and Fms-like tyrosine kinase 3 (FLT3). It is a rationally designed analog derived from the first-generation MerTK inhibitor UNC1062 through sequential structural modifications aimed at overcoming poor pharmacokinetic (PK) liabilities [1]. UNC2025 exhibits subnanomolar enzymatic potency against both MerTK and FLT3 and demonstrates pharmacologically useful selectivity over the related TAM family kinase Axl, as well as over a broad panel of other kinases [2]. This compound is primarily utilized as a chemical probe to interrogate MerTK/FLT3-dependent signaling in oncology models, particularly in acute leukemias and non-small cell lung cancer (NSCLC).

Why UNC2025 Cannot Be Replaced by Other In-Class MerTK or FLT3 Inhibitors


Generic substitution of UNC2025 with other MerTK or FLT3 inhibitors is scientifically invalid due to critical, quantifiable differences in selectivity profile, oral bioavailability, and validated in vivo target engagement. Unlike its predecessor UNC1062, which lacked sufficient oral bioavailability to permit in vivo studies [1], UNC2025 was specifically optimized through a methyl group introduction to achieve high oral exposure and robust pharmacodynamic (PD) effects in bone marrow leukemic blasts [2]. Furthermore, compared to multi-kinase inhibitors like BMS-777607, which exhibit modest MerTK potency (IC50 = 14 nM) and inhibit a broader range of off-target kinases , UNC2025 provides a more focused dual inhibition of MerTK and FLT3. Similarly, while the earlier MerTK inhibitor UNC569 is orally active, it is significantly less potent against MerTK (IC50 = 2.9 nM) than UNC2025 and lacks the potent FLT3 co-inhibition that is crucial for models of FLT3-ITD mutant acute myeloid leukemia (AML) . These distinctions, detailed quantitatively in the evidence guide below, are essential for ensuring reproducible and interpretable experimental outcomes.

Quantitative Differentiation of UNC2025: Head-to-Head Data vs. Key Comparators


Superior MerTK Enzymatic Potency vs. Predecessor UNC569 and Multi-Kinase Inhibitor BMS-777607

UNC2025 demonstrates subnanomolar inhibitory activity against MerTK in cell-free enzymatic assays, achieving an IC50 of 0.74 nM [1]. This potency is a 3.9-fold improvement over the first-generation MerTK inhibitor UNC569, which has an IC50 of 2.9 nM . Furthermore, UNC2025 is approximately 19-fold more potent than the multi-kinase inhibitor BMS-777607, which exhibits only modest activity against MerTK with an IC50 of 14 nM . This enhanced potency translates directly to lower required concentrations in cellular assays, reducing the risk of off-target effects that may arise from higher compound concentrations.

MerTK inhibition Kinase assay Enzymatic potency

Quantified Selectivity for MerTK over Axl: A Critical Differentiator for TAM Kinase Research

UNC2025 exhibits a high degree of selectivity for MerTK over the closely related TAM family kinase Axl. In cell-based assays, UNC2025 inhibits MerTK with an IC50 of 0.74 nM, while it is >45-fold less potent against Axl (IC50 = 122 nM, Ki = 13.3 nM) . This selectivity is confirmed in comprehensive kinome profiling against over 300 kinases [1]. In contrast, the FLT3/AXL inhibitor Gilteritinib potently inhibits both FLT3 (IC50 = 0.29 nM) and AXL (IC50 = 0.73 nM), with only a ~2.5-fold selectivity window . This marked difference in AXL inhibition is critical for experimental designs aimed at isolating the specific biological functions of MerTK, as AXL shares overlapping downstream signaling pathways and is frequently co-expressed in cancer cells.

Kinase selectivity TAM receptors Off-target profiling

Enabled In Vivo Application via Superior Oral Bioavailability vs. Predecessor UNC1062

The most critical differentiation of UNC2025 is its high oral bioavailability, a property that was specifically engineered to overcome the poor pharmacokinetic (PK) profile of its predecessor, UNC1062, which had precluded its use in in vivo models [1]. This successful optimization is demonstrated in vivo, where a single oral dose of UNC2025 at 3 mg/kg in mice bearing human leukemia xenografts resulted in >90% inhibition of Mer phosphorylation in bone marrow leukemic cells . Pharmacokinetic studies further predict that this 3 mg/kg oral dose is sufficient to maintain 90% target inhibition of both MerTK and FLT3 [2]. This validated oral bioavailability and robust in vivo target engagement are absent for UNC1062, establishing UNC2025 as the essential tool compound for advancing MerTK research from in vitro to physiologically relevant in vivo disease models.

Oral bioavailability Pharmacokinetics In vivo target engagement

Potent Dual MerTK/FLT3 Inhibition vs. FLT3-Specific Inhibitor Quizartinib

UNC2025 functions as a potent dual inhibitor of both MerTK and FLT3, with enzymatic IC50 values of 0.74 nM and 0.80 nM, respectively [1]. This dual activity provides a distinct mechanistic advantage over FLT3-selective inhibitors like Quizartinib (AC220), which potently inhibits FLT3-ITD (IC50 = 1.1 nM) and FLT3-WT (IC50 = 4.2 nM) but does not target MerTK . In models of AML, where both MerTK overexpression and FLT3-ITD mutations are known drivers of disease, the concurrent inhibition of both kinases by UNC2025 may circumvent resistance mechanisms that arise from the activation of compensatory MerTK signaling during FLT3 inhibitor monotherapy. This dual inhibition profile is specifically engineered into the compound and is a key differentiator for researchers investigating combination kinase dependencies.

FLT3 inhibition Acute myeloid leukemia Dual kinase inhibitor

Validated In Vivo Efficacy in Leukemia Xenografts: Monotherapy and Chemotherapy Combination

UNC2025 demonstrates significant, quantifiable therapeutic effects in preclinical xenograft models of acute leukemia. As a monotherapy, once-daily oral administration of UNC2025 at 75 mg/kg in a 697 B-ALL xenograft model extended median survival from 34 days (vehicle) to 72 days [1]. Furthermore, the combination of UNC2025 with methotrexate (MTX) significantly prolonged median survival to 103.5 days, compared to 61.5 days for MTX alone, representing a synergistic increase of 69 days in median survival [2]. In an orthotopic B-ALL minimal residual disease model, treatment with UNC2025 extended median survival from 27 days to 70 days . These in vivo data provide a validated benchmark for therapeutic efficacy, directly informing experimental design for users seeking to translate in vitro findings into animal models of leukemia.

Acute leukemia Xenograft model Combination therapy In vivo efficacy

Preferential Tumor Exposure and Combination Activity in Glioblastoma Models

UNC2025 achieves high tumor exposure in a syngeneic orthotopic allograft mouse model of glioblastoma (GBM) [1]. When combined with fractionated external beam radiotherapy (XRT), UNC2025 treatment resulted in significant tumor growth delay and produced complete responses in 19% of treated animals, with these responders remaining alive for 60 days and showing regression to 1%-10% of pretreatment tumor burden by bioluminescence imaging. Histological analysis confirmed that 5 of 6 of these long-term survivors were tumor-free [2]. In contrast, in the same GBM model, only 2% of a large cohort of 98 XRT-treated mice survived 50 days, and none survived 60 days [3]. This provides a compelling quantitative benchmark for the synergistic benefit of combining MerTK inhibition with standard-of-care radiotherapy in a notoriously treatment-resistant cancer type.

Glioblastoma Tumor microenvironment Radiotherapy combination Macrophage

High-Impact Research and Industrial Application Scenarios for UNC2025


In Vivo Studies of MerTK-Driven Oncogenic Signaling in Acute Leukemias

UNC2025 is the preferred chemical probe for translating in vitro findings on MerTK and FLT3 signaling into in vivo models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). Its validated oral bioavailability and robust pharmacodynamic effect—achieving >90% target inhibition in bone marrow leukemic blasts at a 3 mg/kg dose —enable reproducible, longitudinal studies of tumor burden and survival. Researchers can confidently substitute it for earlier, non-bioavailable tool compounds like UNC1062 to assess therapeutic efficacy, as demonstrated by the dose-dependent reduction in tumor burden and 2.6-fold increase in median survival observed in orthotopic B-ALL xenograft models .

Investigating MerTK-Mediated Resistance to FLT3 Inhibitor Therapy

In AML research, particularly for models harboring FLT3-ITD mutations, UNC2025 provides a unique dual MerTK/FLT3 inhibition profile . This is critical for dissecting resistance mechanisms, as MerTK upregulation has been implicated as a bypass survival pathway during treatment with FLT3-selective inhibitors like Quizartinib. Using UNC2025, researchers can concurrently suppress both kinases to evaluate the hypothesis that dual targeting is superior to FLT3 inhibition alone, a study design not achievable with FLT3-specific compounds . The compound's validated in vivo efficacy, including disease regression in a patient-derived AML xenograft model [5], provides a solid foundation for these combination studies.

Preclinical Evaluation of MerTK Inhibition in Combination with Radiotherapy for Glioblastoma

UNC2025 is a key reagent for oncology researchers studying the role of MerTK in the glioblastoma (GBM) tumor microenvironment and its modulation of radiotherapy response. The compound's preferential tumor exposure in orthotopic GBM models and its ability to synergize with fractionated radiotherapy to induce complete tumor regression and long-term survival in 19% of treated mice provide a compelling rationale for its use. This application scenario is distinct from leukemia-focused studies and highlights the compound's broader utility in investigating MerTK as a therapeutic target in solid tumors where the kinase is expressed on tumor-associated macrophages.

Studies of TAM Receptor Kinase Selectivity and Off-Target Profiling

For researchers investigating the differential roles of TAM family receptors (Tyro3, Axl, MerTK), UNC2025 serves as a selective MerTK/FLT3 probe with a well-characterized selectivity window. Its >45-fold selectivity for MerTK over Axl allows for more confident attribution of observed cellular and in vivo phenotypes to MerTK inhibition, compared to less selective multi-kinase inhibitors like BMS-777607 . This selectivity profile, validated by comprehensive kinome screening [5], makes UNC2025 an essential tool for mechanistic studies where precise target annotation is paramount. It is particularly valuable for comparing and contrasting biological outcomes with those obtained using Axl-selective or pan-TAM inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC2025

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.